Methyl (biphenyl-4-yloxy)acetate
CAS No.: 54334-73-5
Cat. No.: VC21287585
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54334-73-5 |
|---|---|
| Molecular Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | methyl 2-(4-phenylphenoxy)acetate |
| Standard InChI | InChI=1S/C15H14O3/c1-17-15(16)11-18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
| Standard InChI Key | AEMVTGFZGFVODZ-UHFFFAOYSA-N |
| SMILES | COC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 |
| Canonical SMILES | COC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 |
Introduction
Methyl (biphenyl-4-yloxy)acetate is an organic compound belonging to the ester class, characterized by a biphenyl group linked to an acetate group via an oxygen atom. This compound serves as a key building block in the synthesis of various complex molecules, including pharmaceuticals, agrochemicals, and materials with liquid crystalline properties.
Synthesis
The synthesis of methyl (biphenyl-4-yloxy)acetate typically involves the reaction of biphenyl-4-ol with chloroacetic acid or its derivatives in the presence of a base. The reaction conditions may vary, but generally involve refluxing the reactants in an organic solvent such as dichloromethane or toluene. The reaction is monitored using thin-layer chromatography, and purification is usually performed via column chromatography.
Chemical Reactions
Methyl (biphenyl-4-yloxy)acetate can undergo several chemical reactions typical for esters, including hydrolysis and transesterification. These reactions are typically conducted under controlled conditions to avoid side reactions, and products are analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for confirmation.
Applications
-
Pharmaceutical Synthesis: Used in the preparation of various medicinal compounds.
-
Organic Synthesis: Acts as a building block for more complex molecules.
-
Agrochemicals and Materials: Potential applications in the synthesis of agrochemicals and materials with liquid crystalline properties.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Applications |
|---|---|---|---|
| Methyl (biphenyl-4-yloxy)acetate | C15H14O3 | 242.27 g/mol | Pharmaceutical synthesis, organic synthesis |
| Ethyl (biphenyl-4-yloxy)acetate | C16H16O3 | 256.30 g/mol | Similar applications, with potential in agrochemicals |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume